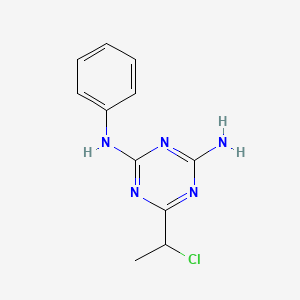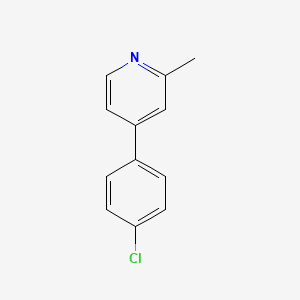
4-(4-Chlorophenyl)-2-methylpyridine
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-methylpyridine, also known as 4-CPMP, is a heterocyclic aromatic compound and a derivative of pyridine. It is a colorless solid with a strong smell and is soluble in organic solvents. 4-CPMP has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye and fluorescent probe.
Applications De Recherche Scientifique
Isotopomeric Polymorphism in 4-Methylpyridine Complexes
The phenomenon of isotopomeric polymorphism was observed in the complex formed between 4-methylpyridine and pentachlorophenol, where the hydrogenated complex crystallizes in a triclinic space group, whereas its deuterated counterpart forms a different monoclinic polymorph. This difference in crystal structures is attributed to the variation in hydrogen bond strengths between the isotopomers, demonstrating the sensitivity of molecular structures to isotopic substitution at the hydrogen bonding sites (Zhou, Kye, & Harbison, 2004).
Temperature-Induced Proton Migration in Hydrogen Bonds
A unique case of temperature-induced proton migration was observed in the O-H-N hydrogen bond of the 4-methylpyridine⋅pentachlorophenol adduct. By adjusting the temperature, the hydrogen atom in the hydrogen bond could be shifted, achieving a centered position between the oxygen and nitrogen atoms at approximately 90 K. This was confirmed through variable-temperature single-crystal neutron diffraction, showcasing the dynamic nature of hydrogen bonds in response to temperature changes (Steiner, Majerz, & Wilson, 2001).
Electronic and Structural Implications in Hydrogen Bonded Complexes
The structure of the hydrogen-bonded complex of 4-methylpyridine with pentachlorophenol was explored both experimentally and through MNDO-PM3 computational studies. The findings suggest a high degree of adaptability in the complex's shape to accommodate crystal packing requirements, highlighting the interplay between internal rotation around the hydrogen bond axis and the structural conformation of the complex (Koll & Majerz, 2010).
Role of Pyridine Nitrogen in Catalytic Reactions
A study on 4-methylpyridin-2-amine demonstrated its role in the formation of Schiff bases and their subsequent coupling under Suzuki reaction conditions. The involvement of pyridine nitrogen in the hydrolysis of imine linkages during these reactions was elucidated, providing insights into the catalytic mechanisms and the significance of nitrogen atoms in facilitating these processes (Ahmad et al., 2019).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZBMSVNNWEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


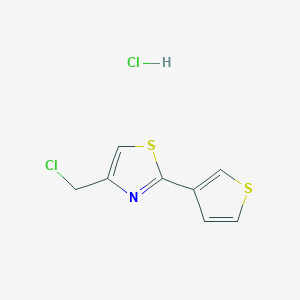
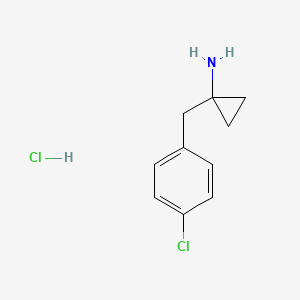
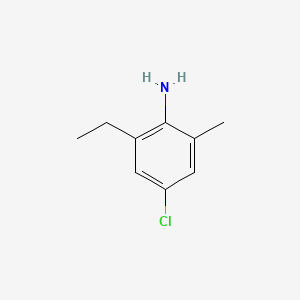
![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
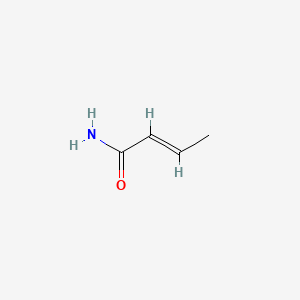
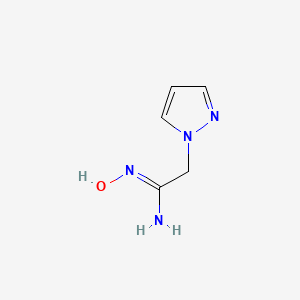

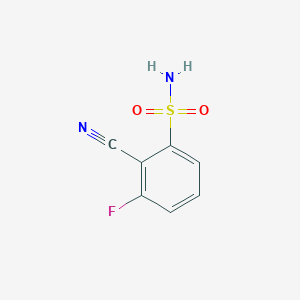
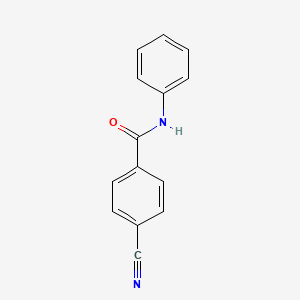


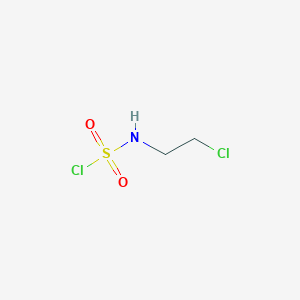
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
